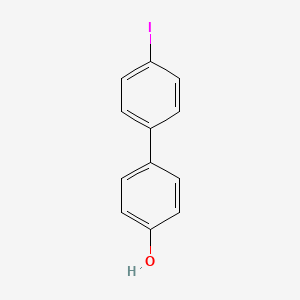

4-Hydroxy-4'-iodobiphenyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-iodophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXIAMCDWSUSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366398 | |

| Record name | 4-Hydroxy-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29558-78-9 | |

| Record name | 4-Hydroxy-4′-iodobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-4'-iodobiphenyl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Hydroxy-4'-iodobiphenyl. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and structural understanding.

Chemical Identity and Physical Properties

This compound is a biphenyl derivative characterized by a hydroxyl group and an iodine atom at the para positions of the two phenyl rings.[1] This bifunctional nature makes it a valuable intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 29558-78-9[1] |

| IUPAC Name | 4'-Iodo-[1,1'-biphenyl]-4-ol |

| Molecular Formula | C₁₂H₉IO[1][2] |

| Synonyms | 4'-Iodobiphenyl-4-ol, 4-(4-iodophenyl)phenol, 4-Iodo-4'-hydroxybiphenyl[3] |

| InChI | InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H[1] |

| InChI Key | WJXIAMCDWSUSEI-UHFFFAOYSA-N |

| SMILES | Oc1ccc(cc1)c1ccc(I)cc1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 296.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 196-202 °C | [4] |

| Boiling Point (Predicted) | 367.06 °C at 760 mmHg | [5] |

| pKa (Predicted) | 9.55 | [5] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Chemical Structure and Reactivity

The structure of this compound, featuring two aromatic rings linked by a single bond, allows for free rotation, influencing its conformational properties. The hydroxyl group imparts acidic properties and can act as a hydrogen bond donor and acceptor. The iodine substituent is a key functional group for various organic transformations. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a reactive site for cross-coupling reactions.[1]

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and known spectroscopic trends.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the hydroxyl-substituted ring will appear as two doublets, as will the protons on the iodine-substituted ring, due to symmetry. The chemical shifts would likely be in the range of δ 6.8-7.8 ppm. The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR (Predicted): The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon attached to the hydroxyl group will be shifted downfield (around 155-160 ppm), while the carbon bonded to the iodine will be shifted upfield (around 90-95 ppm) due to the heavy atom effect. The other aromatic carbons will resonate in the typical range of δ 115-140 ppm.

FT-IR: The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[6][7]

-

C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.[8]

-

C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ range.[8]

-

C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.[8]

-

C-I stretch: A weak band in the fingerprint region, typically below 600 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Suzuki coupling reaction between 4-iodophenol and 4-hydroxyphenylboronic acid.

Reaction Scheme: I-C₆H₄-OH + HO-C₆H₄-B(OH)₂ --[Pd Catalyst, Base]--> HO-C₆H₄-C₆H₄-I + H₂O + Boronic acid byproducts

Detailed Protocol (Adapted from a general Suzuki coupling protocol): [9]

-

Reaction Setup: To a round-bottom flask, add 4-iodophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Another potential synthetic route is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide.[10][11]

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules due to its two reactive sites.[1] The iodine atom is particularly useful for introducing further structural diversity through various cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1] The hydroxyl group can be readily functionalized, for instance, through etherification or esterification, to modulate the physicochemical properties of the resulting compounds.

Potential Biological Activity

While specific biological activities for this compound are not extensively documented, it has been mentioned as a useful antifouling agent.[2] The mechanism of its antifouling activity is not well-elucidated but may involve the disruption of biological processes in marine organisms.

Given its structural similarity to other biphenyl compounds with biological activities, it is a candidate for investigation in various therapeutic areas. For instance, many biphenyl-containing molecules exhibit activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.

Hypothetical Signaling Pathway Involvement

Due to the lack of specific literature on the signaling pathways modulated by this compound, a hypothetical pathway is presented below for illustrative purposes, based on the activities of structurally related compounds. Biphenyl structures are known to interact with various receptors and enzymes.

Caption: A hypothetical signaling pathway for this compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with significant potential in organic synthesis and as a scaffold for the development of new materials and therapeutic agents. Its well-defined chemical properties and reactive functional groups make it a valuable tool for researchers and drug development professionals. Further investigation into its biological activities and potential signaling pathway interactions is warranted to fully explore its therapeutic potential.

References

- 1. This compound (29558-78-9) for sale [vulcanchem.com]

- 2. This compound | 29558-78-9 [chemicalbook.com]

- 3. 4-Hydroxy-4′-iodobiphenyl; 4-HYDROXY-4''-IODOBIPHENYL; 4-(4-Jod-phenyl)-phenol; 4''-iodo-biphenyl-4-ol; 4''-iodo-[1,1''-biphenyl]-4-ol; 4''-Jod-4-hydroxy-biphenyl; 4-iodo-4''-hydroxybiphenyl; 4-Hydroxy-4''-iodobiphenyl; 4-(4''-iodophenyl)phenol | Chemrio [chemrio.com]

- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. 4-Hydroxy-4′-iodobiphenyl | 29558-78-9 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 4-Hydroxy-4'-iodobiphenyl (CAS: 29558-78-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-4'-iodobiphenyl, a halogenated biphenyl derivative with emerging applications in the field of marine biotechnology. This document consolidates available data on its chemical and physical properties, synthesis, and biological activities, with a particular focus on its potential as an antifouling agent.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a biphenyl scaffold, with a hydroxyl group on one phenyl ring and an iodine atom on the other, both at the para position. This structure imparts specific reactivity and physical characteristics that are crucial for its utility in chemical synthesis and its biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29558-78-9 | N/A |

| Molecular Formula | C₁₂H₉IO | N/A |

| Molar Mass | 296.10 g/mol | N/A |

| Melting Point | 196-202 °C | [1] |

| Appearance | White to pale cream crystals or powder | [1] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and methylene chloride; insoluble in water. | N/A |

| Purity | Commercially available up to ≥98.0% | [1] |

Synthesis and Chemical Reactivity

This compound is a valuable intermediate in organic synthesis. The presence of both a hydroxyl group and an iodine atom allows for a range of chemical modifications. The hydroxyl group can undergo etherification and esterification reactions, while the carbon-iodine bond is susceptible to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of more complex molecules.

Conceptual Synthesis Workflow

Caption: Conceptual synthetic routes to this compound.

Biological Activity: Antifouling Properties

The primary reported biological activity of this compound is its function as an antifouling agent.[2] Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine industries. Antifouling agents are crucial for preventing this accumulation on ship hulls, underwater structures, and aquaculture equipment.

Mechanism of Action (Hypothesized)

While specific mechanistic studies on this compound are not currently available, the antifouling activity of halogenated biphenyls and related phenolic compounds may involve several mechanisms:

-

Disruption of Cell Signaling: The compound may interfere with quorum sensing pathways in bacteria, which are essential for biofilm formation, the initial stage of biofouling.

-

Enzyme Inhibition: It could inhibit key enzymes in marine organisms that are necessary for settlement and adhesion.

-

Toxicity to Fouling Organisms: At higher concentrations, the compound may be toxic to the larvae of fouling organisms.

Further research is required to elucidate the precise mechanism of action.

Quantitative Biological Data

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data for the antifouling activity of this compound, such as EC₅₀ (half maximal effective concentration) or MIC (minimum inhibitory concentration) values against specific marine fouling organisms. The statement of it being a "useful antifouling agent" is noted, but the supporting quantitative evidence is not detailed in the available resources.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the evaluation of its antifouling activity are not explicitly described in the available literature. However, based on standard methodologies in the field, the following general protocols can be proposed.

General Protocol for Antifouling Bioassay

This protocol outlines a general workflow for assessing the antifouling efficacy of a compound against marine bacteria, which are primary colonizers in the biofouling process.

References

Molecular weight and formula of 4-Hydroxy-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-4'-iodobiphenyl, a biphenyl derivative of significant interest in various scientific domains. This document outlines its chemical properties, synthesis, and applications, with a focus on experimental protocols and relevant data for researchers in drug development and materials science.

Core Chemical Properties and Data

This compound is a substituted biphenyl compound featuring a hydroxyl group and an iodine atom at the 4 and 4' positions, respectively. This structure imparts specific chemical and physical properties that are leveraged in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₉IO | [1][2][3][4][5] |

| Molecular Weight | 296.10 g/mol | [2][3] |

| Alternate Names | 4-(4-Iodophenyl)phenol, 4'-Iodobiphenyl-4-ol | [1][3] |

| CAS Number | 29558-78-9 | [1][2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 118.0 °C | [4] |

| Purity | ≥98% | [3][6] |

| Storage Temperature | Refrigerated | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Characteristic peaks for aromatic protons. |

| ¹³C NMR | Signals corresponding to the twelve carbon atoms of the biphenyl structure. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Absorption bands for the hydroxyl (-OH) group and aromatic C-H bonds. |

Synthesis and Experimental Protocols

The synthesis of this compound is a key process for its application in further chemical reactions. A common and effective method for its preparation is the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

4-Iodophenylboronic acid

-

4-Bromophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-iodophenylboronic acid (1.2 equivalents) and 4-bromophenol (1 equivalent) in a mixture of toluene and water (4:1 ratio).

-

Add potassium carbonate (3 equivalents) to the mixture.

-

De-gas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90°C and stir vigorously for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Workflow for Suzuki Coupling Synthesis

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Applications in Research and Development

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and the carbon-iodine bond amenable to cross-coupling reactions, makes it a valuable intermediate in organic synthesis.[1]

3.1. Intermediate in Organic Synthesis

The presence of the iodine atom allows for its use in various coupling reactions such as Suzuki, Sonogashira, and Heck reactions, enabling the construction of more complex molecular architectures.[1] The hydroxyl group provides a site for further functionalization, including etherification and esterification.[1]

3.2. Potential Biological Activity

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is present in molecules with biological activity. Biphenyl structures are common in pharmacologically active compounds, and the hydroxyl and iodo substituents can influence properties like receptor binding and metabolic stability. It has been noted as a useful antifouling agent.[2]

Logical Relationship of Functional Groups to Reactivity

Caption: Reactivity of this compound based on its functional groups.

References

Spectroscopic Profile of 4-Hydroxy-4'-iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-4'-iodobiphenyl (CAS No. 29558-78-9), a biphenyl derivative of interest in various fields of chemical research and development. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely available in public spectral databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of structurally similar compounds, such as 4-hydroxybiphenyl and 4-iodobiphenyl.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 7.45 | d | ~ 8.5 |

| H-3, H-5 | ~ 6.90 | d | ~ 8.5 |

| H-2', H-6' | ~ 7.30 | d | ~ 8.5 |

| H-3', H-5' | ~ 7.75 | d | ~ 8.5 |

| -OH | Variable | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C-1 | ~ 133 |

| C-2, C-6 | ~ 128 |

| C-3, C-5 | ~ 116 |

| C-4 | ~ 155 |

| C-1' | ~ 140 |

| C-2', C-6' | ~ 129 |

| C-3', C-5' | ~ 138 |

| C-4' | ~ 92 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. A product specification sheet from a commercial supplier confirms the identity of the compound by FTIR.[1]

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Strong |

| C-O stretch (phenol) | 1150 - 1250 | Strong |

| C-I stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The compound has a molecular formula of C₁₂H₉IO.[2][3][4]

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₉IO |

| Molecular Weight | 296.11 g/mol |

| [M]⁺ (m/z) | ~ 296 |

| [M-I]⁺ (m/z) | ~ 169 |

| [M-OH]⁺ (m/z) | ~ 279 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interrelation of the different techniques for structural elucidation.

References

Biological activity of 4-Hydroxy-4'-iodobiphenyl derivatives

An In-depth Technical Guide on the Biological Activity of 4-Hydroxy-4'-iodobiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of this compound and its derivatives, with a primary focus on their application as antifouling agents. Due to the limited publicly available research on a broader spectrum of biological activities, this document concentrates on the marine applications of these compounds.

Introduction to this compound

This compound, a member of the halogenated biphenyl class, is a synthetic compound with the chemical formula C₁₂H₉IO. Its structure features a biphenyl core with a hydroxyl group (-OH) on one phenyl ring and an iodine atom (-I) on the other, both at the para position. This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of the iodine atom, in particular, has been linked to its utility in various chemical syntheses and its effectiveness as an active agent in preventing marine biofouling.[1]

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge to maritime industries, leading to increased fuel consumption, corrosion, and the transfer of invasive species. The development of effective and environmentally benign antifouling agents is a critical area of research. This compound has emerged as a promising candidate in this field.

Antifouling Activity of this compound and its Derivatives

While this compound is cited as a useful antifouling agent, specific quantitative data on its efficacy and the biological activities of its derivatives are not extensively documented in publicly accessible literature.[1] The primary mechanism of many antifouling compounds involves the inhibition of settlement or growth of marine organisms, such as barnacles, algae, and bacteria that form biofilms.

General Antifouling Mechanisms

The antifouling action of chemical agents can be broadly categorized into two types:

-

Biocidal Mechanism: The compound is toxic to fouling organisms, leading to their mortality.

-

Non-biocidal Mechanism: The compound deters the settlement of organisms without killing them, often by interfering with their attachment mechanisms or signaling pathways.

The specific mechanism of action for this compound is not well-elucidated in the available literature. However, the activity of related halogenated compounds in antifouling applications suggests potential interference with key biological processes in fouling organisms.

Structure-Activity Relationship (SAR) Considerations

For halogenated biphenyls and related structures, the nature and position of the halogen substituents can significantly influence their biological activity. In the case of this compound, the iodine atom is a key feature. Generally, in structure-activity relationship studies of antifouling compounds, factors such as hydrophobicity, electronic effects, and steric properties play a crucial role. The lipophilicity imparted by the biphenyl structure combined with the electrophilic nature of the carbon-iodine bond may contribute to its interaction with biological targets in marine organisms.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., EC₅₀, IC₅₀, MIC) for the antifouling activity of this compound or its derivatives. This represents a significant knowledge gap and highlights the need for further research to quantify the efficacy of these compounds against various fouling species.

Table 1: Summary of Quantitative Antifouling Data for this compound Derivatives

| Compound/Derivative | Target Organism | Activity Metric (e.g., EC₅₀, IC₅₀) | Value | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is included as a template for future research findings. Currently, no specific data is available in the public domain.

Experimental Protocols

Detailed experimental protocols for evaluating the antifouling activity of this compound are not explicitly described in the available literature. However, standard methodologies for assessing antifouling efficacy can be adapted for these compounds.

General Workflow for Antifouling Bioassays

A typical workflow for testing the antifouling properties of a compound like this compound would involve several stages, from laboratory-based bioassays to field testing.

Caption: General workflow for evaluating antifouling compounds.

Example Protocol: Anti-larval Settlement Assay

This protocol is a generalized example based on standard methods used for other antifouling agents.

Objective: To determine the concentration at which this compound inhibits the settlement of barnacle cyprid larvae.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Barnacle cyprid larvae (e.g., Amphibalanus amphitrite).

-

Filtered seawater.

-

Multi-well plates (e.g., 24-well).

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in filtered seawater to achieve the desired final test concentrations.

-

Add a constant volume of each test solution to the wells of the multi-well plate. Include a solvent control (seawater with DMSO) and a negative control (seawater only).

-

Introduce a known number of competent cyprid larvae (typically 15-20) into each well.

-

Incubate the plates under controlled conditions (e.g., 25°C, dark) for a specified period (e.g., 24-48 hours).

-

At the end of the incubation period, count the number of settled (metamorphosed) and unsettled larvae in each well under a stereomicroscope.

-

Calculate the percentage of settlement inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value (the concentration that causes 50% inhibition of settlement) using appropriate statistical software.

Signaling Pathways and Mechanism of Action

The molecular mechanism of action and any associated signaling pathways for this compound as an antifouling agent are not currently described in the scientific literature. Research into the specific cellular targets is necessary to understand how this compound exerts its biological effect.

For many antifouling compounds, potential mechanisms involve the disruption of key physiological processes in fouling organisms, such as:

-

Enzyme Inhibition: Targeting enzymes crucial for adhesion, metabolism, or development.

-

Receptor Antagonism: Blocking receptors involved in settlement cues.

-

Disruption of Cell Signaling: Interfering with intracellular signaling cascades, such as calcium signaling, which is vital for many cellular processes in marine invertebrates.

The following diagram illustrates a hypothetical signaling pathway that could be a target for antifouling compounds.

Caption: A hypothetical signaling pathway for larval settlement.

Conclusion and Future Directions

This compound shows promise as an antifouling agent. However, the current body of public knowledge lacks the detailed quantitative and mechanistic data necessary for a complete understanding of its biological activity. Future research should focus on:

-

Quantitative Efficacy Studies: Determining the EC₅₀ and IC₅₀ values of this compound and a range of its derivatives against a panel of relevant marine fouling organisms.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds.

-

Ecotoxicology Assessment: Evaluating the environmental impact and toxicity of these compounds to non-target marine life to ensure their suitability as environmentally benign antifouling solutions.

-

Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing a library of derivatives to identify the key structural features required for potent and selective antifouling activity.

Addressing these research gaps will be crucial for the potential development and commercialization of this compound derivatives as next-generation antifouling agents.

References

4-Hydroxy-4'-iodobiphenyl: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-4'-iodobiphenyl is a bifunctional organic compound that has emerged as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a hydroxyl group amenable to etherification and esterification, and a reactive iodine atom ideal for carbon-carbon bond formation, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of its properties, key synthetic applications, detailed experimental protocols, and its role in the development of bioactive compounds.

Physicochemical Properties and Spectroscopic Data

This compound, with the CAS number 29558-78-9, is a white to pale cream crystalline solid.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic iodinated aryl ring, dictates its reactivity and utility in organic synthesis.[2] The carbon-iodine bond is notably weaker than other carbon-halogen bonds, rendering it more susceptible to oxidative addition in cross-coupling reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29558-78-9 | [2] |

| Molecular Formula | C₁₂H₉IO | [2] |

| Molecular Weight | 296.11 g/mol | [3] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 196-203 °C | [4] |

| IUPAC Name | 4'-Iodo-[1,1'-biphenyl]-4-ol | [4] |

| Synonyms | 4-(4-Iodophenyl)phenol, 4'-Iodobiphenyl-4-ol | [2][3] |

Spectroscopic Data: While specific spectra are not provided here, identification is typically confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Key Synthetic Reactions and Applications

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a staple in the synthetic chemist's toolbox. Its primary applications lie in palladium-catalyzed cross-coupling reactions and as a precursor for liquid crystals and pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-alkynyl structures.

-

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds between aryl halides and organoboron compounds. This compound can be coupled with a variety of arylboronic acids to generate more complex polyphenyl structures, which are common motifs in pharmaceuticals and liquid crystals.[2]

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. The reaction of this compound with various alkynes provides a straightforward route to substituted alkynylbiphenyls, which are valuable intermediates in materials science and medicinal chemistry.[2][5]

-

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. Utilizing this compound in Heck reactions allows for the synthesis of stilbene derivatives and other vinylated biphenyls.[2][6]

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily functionalized through etherification or esterification reactions. The Williamson ether synthesis, for example, allows for the introduction of various alkyl or aryl groups, leading to the synthesis of liquid crystal precursors and other functional materials.[7][8]

Table 2: Summary of Key Reactions with this compound (Analogous Reactions)

| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd/C, K₂CO₃ | DMF | Reflux | 41-92 | [9] |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Not specified | Not specified | 94-98 | [10] |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | High | [11] |

| Williamson Ether Synthesis | Methyl Iodide | NaOH, Tetrabutylammonium bromide | Dichloromethane | Reflux | Not specified | [12] |

Note: The yields reported are for analogous reactions with similar substrates and may vary for this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for the key reactions involving this compound and its analogues. Researchers should optimize these conditions for their specific substrates and scale.

Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under a positive flow of the inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis with this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, 1.1 equivalents)

-

Base (e.g., NaH or K₂CO₃, 1.2-2 equivalents)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Cool the mixture to 0 °C and add the base portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[13]

Application in Drug Development: The Synthesis of Telmisartan

This compound serves as a potential precursor for the synthesis of various pharmaceuticals. A notable example of a drug containing a biphenyl moiety is Telmisartan , an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[14] While various synthetic routes to Telmisartan exist, many rely on the formation of a key biphenyl intermediate.[5] The general strategy often involves the Suzuki coupling of a functionalized phenylboronic acid with a substituted bromobenzene derivative to construct the central biphenyl core.[5][15] this compound represents a readily available starting material that could be elaborated into such key intermediates.

Telmisartan functions by blocking the angiotensin II receptor type 1 (AT₁), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[12][16] This leads to vasodilation and a reduction in blood pressure.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions and etherifications, makes it an indispensable tool for the construction of complex organic molecules. Its utility is demonstrated in the synthesis of advanced materials such as liquid crystals and in the development of pharmaceuticals like Telmisartan. The experimental protocols and synthetic pathways outlined in this guide highlight the broad applicability of this compound and provide a solid foundation for its use in further research and development.

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]

- 7. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Hydroxy-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4'-iodobiphenyl is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a hydroxyl group amenable to substitution and an iodo-substituent ideal for cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecular architectures. This technical guide explores the core applications of this compound in drug discovery, detailing its utility in the generation of novel therapeutic agents, including kinase inhibitors, selective nuclear receptor modulators, and anti-cancer compounds. This document provides a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development.

Introduction: Physicochemical Properties and Synthetic Utility

This compound, with the CAS Registry Number 29558-78-9 and molecular formula C₁₂H₉IO, is a biphenyl derivative featuring a hydroxyl group on one phenyl ring and an iodine atom on the other, both at the para position.[1] This arrangement of functional groups is key to its role in medicinal chemistry. The hydroxyl group serves as a handle for introducing various functionalities through etherification or esterification, while the carbon-iodine bond is a prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29558-78-9 | [1] |

| Molecular Formula | C₁₂H₉IO | [1] |

| Molecular Weight | 296.11 g/mol | [3] |

| Melting Point | 196-203 °C | [4] |

| Appearance | White to pale cream crystals or powder | [4] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. |

The synthetic versatility of this compound is primarily exploited through two main reaction types:

-

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily derivatized to form ethers, providing a straightforward method to introduce a wide range of substituents.

-

Suzuki-Miyaura Cross-Coupling: The iodo-substituent is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile synthesis of more complex biaryl and heteroaryl structures.[2][5]

Potential Applications in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. This compound serves as an ideal starting material for accessing a variety of these important molecular frameworks.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl scaffold has been successfully employed in the design of potent and selective kinase inhibitors. This compound can be utilized to synthesize complex heterocyclic systems that can effectively target the ATP-binding site of kinases.

dot

Caption: Synthetic routes to kinase inhibitors from this compound.

Selective Nuclear Receptor Modulators

Nuclear receptors are a family of ligand-activated transcription factors that regulate a host of physiological processes. Selective nuclear receptor modulators, such as Selective Estrogen Receptor Modulators (SERMs), are crucial in treating hormone-dependent cancers and other endocrine disorders. The 4-hydroxybiphenyl core is a key pharmacophore in many of these modulators.[6][7] this compound provides a synthetic entry point to novel SERMs and other nuclear receptor ligands.

Table 2: Biological Activity of Representative Biphenyl-based Nuclear Receptor Modulators

| Compound | Target | Activity | IC₅₀/EC₅₀ (nM) | Cell Line | Reference |

| 4-Hydroxytamoxifen | Estrogen Receptor | Antagonist | - | Breast Cancer Cells | [8] |

| Raloxifene Analog (4c) | Estrogen Receptor | Antagonist | 0.05 | MCF-7 | [6] |

dot

Caption: Mechanism of action for Selective Estrogen Receptor Modulators (SERMs).

Anti-Cancer Agents

Beyond kinase and nuclear receptor modulation, the 4-hydroxybiphenyl scaffold is present in a variety of other anti-cancer agents. Its structural rigidity and capacity for functionalization allow for the design of molecules that can interact with a wide array of oncogenic targets. For instance, derivatives of 4-hydroxybiphenyl have been investigated as inhibitors of tubulin polymerization and as agents that induce apoptosis in cancer cells.

Table 3: Anti-proliferative Activity of a Representative 4-Anilinoquinazoline (derived from a related scaffold)

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 10b | Not specified | 2.8 | HCT-116 (Colon) | [9] |

| 10b | Not specified | 2.0 | T98G (Glioblastoma) | [9] |

Experimental Protocols

The following are representative, generalized protocols for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

dot

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for O-Alkylation (Ether Synthesis)

This protocol outlines a typical Williamson ether synthesis using this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2 equivalents)

-

Solvent (e.g., Acetone, DMF, Acetonitrile)

Procedure:

-

To a round-bottom flask, add this compound and the base.

-

Add the solvent and stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction to the appropriate temperature (can range from room temperature to reflux, depending on the reactivity of the alkyl halide) and stir until completion (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the desired ether derivative.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic tractability allows for the efficient generation of libraries of complex molecules for biological screening. The demonstrated success of the 4-hydroxybiphenyl core in targeting key biological pathways, such as those involving kinases and nuclear receptors, underscores the potential for discovering novel therapeutics derived from this starting material. Future research will likely focus on expanding the diversity of heterocyclic and other functionalities coupled to the this compound core, as well as exploring its application in the development of probes for chemical biology and diagnostic agents. The continued exploration of the chemical space accessible from this precursor promises to yield new and improved therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (29558-78-9) for sale [vulcanchem.com]

- 3. This compound | 29558-78-9 [chemicalbook.com]

- 4. B22115.06 [thermofisher.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Compounds from 4-Hydroxy-4'-iodobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel compounds derived from the versatile building block, 4-Hydroxy-4'-iodobiphenyl. This bifunctional molecule, featuring a reactive hydroxyl group and an iodine substituent, serves as a valuable scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This document details key synthetic transformations, including etherification and palladium-catalyzed cross-coupling reactions, and provides structured experimental protocols.

Core Concepts: The Synthetic Utility of this compound

This compound is an attractive starting material for chemical synthesis due to its two distinct functional handles. The phenolic hydroxyl group can be readily derivatized through reactions such as Williamson ether synthesis to introduce a variety of side chains. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the facile formation of new carbon-carbon bonds. This dual reactivity enables a modular approach to the synthesis of diverse libraries of novel biphenyl derivatives.

Biological Significance of Biphenyl Scaffolds

The biphenyl moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of biphenyl have demonstrated a wide range of pharmacological activities, including anticancer and enzyme inhibitory effects. For instance, substituted biphenyls have been investigated as inhibitors of enzymes like sulfatases and tyrosinase.[1][2][3][4] The ability to readily synthesize a variety of substituted biphenyls from this compound makes it a valuable platform for the discovery of new therapeutic agents.[5][6]

Key Synthetic Transformations

The synthesis of novel compounds from this compound typically involves a two-step sequence:

-

Etherification of the Hydroxyl Group: The phenolic hydroxyl group is first converted to an ether to introduce a desired side chain and to protect the hydroxyl group during the subsequent cross-coupling reaction. The Williamson ether synthesis is a common and effective method for this transformation.[7][8][9]

-

Palladium-Catalyzed Cross-Coupling: The iodine atom on the second phenyl ring is then utilized in a cross-coupling reaction to introduce another aryl or alkynyl group. The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures.[10][11][12]

This sequential approach allows for the systematic variation of substituents at both the 4- and 4'-positions of the biphenyl core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic steps involved in the derivatization of this compound.

Protocol 1: Williamson Ether Synthesis for the Preparation of 4-Alkoxy-4'-iodobiphenyl

This protocol describes the synthesis of a 4-alkoxy-4'-iodobiphenyl derivative via the Williamson ether synthesis.

Materials:

-

This compound

-

Alkyl halide (e.g., bromoalkane)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in DMF, add potassium carbonate.

-

Add the desired alkyl halide to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-4'-iodobiphenyl.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Alkoxy-4'-aryl-biphenyl

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-alkoxy-4'-iodobiphenyl with an arylboronic acid.

Materials:

-

4-Alkoxy-4'-iodobiphenyl

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, combine the 4-alkoxy-4'-iodobiphenyl, the arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Add a mixture of toluene, ethanol, and an aqueous solution of potassium carbonate.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux under an inert atmosphere and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 4-alkoxy-4'-aryl-biphenyl derivative.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of biphenyl derivatives.

Table 1: Synthesis of Biphenyl Sulfamates via Suzuki-Miyaura Coupling [1]

| Entry | R¹ | R² | Method | Yield (%) |

| 1 | H | H | i | 75 |

| 2 | Me | H | i | 80 |

| 3 | NH₂ | H | ii | 87 |

| 4 | NHAc | H | ii | 89 |

*Method i: Microwave-assisted Suzuki–Miyaura cross-coupling.[1] *Method ii: Functionalisation/deprotection of protected biphenyl sulfamates.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of novel biphenyl derivatives from this compound.

Caption: General synthetic route to 4-alkoxy-4'-aryl-biphenyls.

References

- 1. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. francis-press.com [francis-press.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Reactivity of the Carbon-Iodine Bond in 4-Hydroxy-4'-iodobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 4-Hydroxy-4'-iodobiphenyl, a versatile bifunctional building block in modern organic synthesis. The document elucidates the inherent reactivity of the C-I bond, particularly in the context of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This guide furnishes detailed experimental protocols, quantitative data, and mechanistic insights into key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Introduction

This compound (CAS No. 29558-78-9) is a key intermediate in organic synthesis, featuring a biphenyl scaffold with two distinct functional groups: a hydroxyl group and an iodine atom.[1] This unique arrangement allows for sequential and site-selective modifications. The hydroxyl group can undergo typical phenol reactions like etherification and esterification, while the carbon-iodine bond serves as a highly reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The C-I bond is significantly weaker and thus more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in analogous aryl halides, making this compound an excellent substrate for a variety of cross-coupling reactions.[1]

Physicochemical Properties and Bond Characteristics

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29558-78-9 | [1] |

| Molecular Formula | C₁₂H₉IO | [1] |

| Molecular Weight | 296.10 g/mol | [3] |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 196-203 °C | [4] |

Synthesis of this compound

While commercially available, this compound can be synthesized through various methods. A common approach involves the Suzuki-Miyaura coupling of a protected 4-iodophenol with a 4-hydroxyphenylboronic acid, followed by deprotection. Alternatively, direct iodination of 4-hydroxybiphenyl can be employed, though this may lead to regioselectivity issues. A detailed experimental protocol for a Suzuki coupling approach is provided below.

Illustrative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a related biphenyl compound and can be adapted for this compound.

Reaction: 4-Iodoanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Materials:

-

4-Iodoanisole (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Pd/C (10 wt.%, 15 mg, 1.4 mol% Pd)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethylformamide (DMF) (8 mL)

Procedure:

-

To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.[5]

-

Add dimethylformamide to the flask.[5]

-

The reaction mixture is refluxed under air, for example, using a modified domestic microwave for a specified duration (e.g., 30-90 minutes).[5]

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired biphenyl derivative.

Note: For the synthesis of this compound, appropriate protecting groups for the hydroxyl functionalities would be necessary.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycles of various cross-coupling reactions. This section details the application of this substrate in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to its high reactivity, this compound readily participates in these couplings, typically under mild conditions.

Reaction: this compound + Arylboronic Acid → 4-Hydroxy-4'-aryl-biphenyl

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | 1.5 | 92 | [5] |

| 4-Iodo-benzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1) | K₂CO₃ | Water | - | 100 (conversion) | [6] |

Note: This data is for analogous compounds and illustrates the general conditions and high reactivity of aryl iodides.

"Pd(0)L2" [fillcolor="#FBBC05"]; "Oxidative_Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05"]; "Reductive_Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Ar'" [shape=component, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-I"]; "Oxidative_Addition" -> "Ar-Pd(II)-I(L2)"; "Ar-Pd(II)-I(L2)" -> "Transmetalation" [label="Ar'-B(OR)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar-Ar'"; }

Figure 1: Suzuki-Miyaura Catalytic CycleHeck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The high reactivity of the C-I bond in this compound allows this reaction to proceed efficiently, often with high stereoselectivity for the trans isomer.[7]

Reaction: this compound + Alkene → 4-Hydroxy-4'-(alkenyl)biphenyl

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene, ethyl acrylate) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., Triethylamine (Et₃N) or K₂CO₃)

-

Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

-

In a reaction vessel, dissolve this compound, the palladium catalyst, and a phosphine ligand (if required) in the chosen solvent.

-

Add the base and the alkene.

-

Heat the mixture to the required temperature (typically 80-140 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture, filter off any solids, and partition between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Table 3: Representative Data for Heck Coupling of Aryl Iodides

| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 100 | 8 | 98 | [8] |

| Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ (0.5) | Et₃N | DMF | 80 | 4 | 95 | [9] |

Note: This data is for analogous compounds and illustrates the general conditions and high reactivity of aryl iodides.

"Pd(0)L2" [fillcolor="#FBBC05"]; "Oxidative_Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Carbopalladation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "R-CH2-CH(Ar)-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Beta_Hydride_Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-CH=CH-R" [shape=component, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "H-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Reductive_Elimination_Base" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-I"]; "Oxidative_Addition" -> "Ar-Pd(II)-I(L2)"; "Ar-Pd(II)-I(L2)" -> "Carbopalladation" [label="Alkene"]; "Carbopalladation" -> "R-CH2-CH(Ar)-Pd(II)-I(L2)"; "R-CH2-CH(Ar)-Pd(II)-I(L2)" -> "Beta_Hydride_Elimination"; "Beta_Hydride_Elimination" -> "Ar-CH=CH-R"; "Beta_Hydride_Elimination" -> "H-Pd(II)-I(L2)"; "H-Pd(II)-I(L2)" -> "Reductive_Elimination_Base" [label="Base"]; "Reductive_Elimination_Base" -> "Pd(0)L2"; }

Figure 2: Heck Reaction Catalytic CycleSonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes. The high reactivity of this compound makes it an ideal substrate for this transformation, which can often be carried out under mild, copper-free conditions.[10][11]

Reaction: this compound + Terminal Alkyne → 4-Hydroxy-4'-(alkynyl)biphenyl

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 0.5-2 mol%) (optional, for copper-catalyzed protocol)

-

Base (e.g., Et₃N or Diisopropylamine)

-

Solvent (e.g., THF, DMF, or Toluene)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).

-

Add the solvent and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up the reaction by filtering through a pad of celite and removing the solvent.

-

Purify the crude product by column chromatography.

Table 4: Representative Data for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | Pd on Alumina (5) | Cu₂O (0.1) | - | THF-DMA | 80 | - | 60 | [7] |

| 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ | H₂O | 100 | - | Good | [12] |

Note: This data is for analogous compounds and illustrates the general conditions and high reactivity of aryl iodides.

}

Figure 3: Sonogashira Catalytic CycleSpectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, data for the closely related 4-iodobiphenyl can provide valuable insights for characterization.

¹H NMR (4-Iodobiphenyl): The spectrum would be expected to show a complex multiplet in the aromatic region (approx. δ 7.0-7.8 ppm).

¹³C NMR (4-Iodobiphenyl): The spectrum would display signals for the aromatic carbons, with the carbon attached to the iodine appearing at a characteristic upfield shift.

Mass Spectrometry (this compound): The molecular ion peak would be expected at m/z = 296.1, with a characteristic isotopic pattern for iodine.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The inherent reactivity of its carbon-iodine bond facilitates a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, often under mild conditions with high efficiency. This guide has provided an overview of its reactivity, along with general experimental protocols and mechanistic insights, to aid researchers and drug development professionals in the strategic application of this versatile intermediate. The provided data on analogous compounds serves as a strong predictive tool for reaction optimization.

References

- 1. This compound (29558-78-9) for sale [vulcanchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 29558-78-9 [chemicalbook.com]

- 4. B22115.06 [thermofisher.com]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. sctunisie.org [sctunisie.org]

- 9. researchgate.net [researchgate.net]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Hydroxy-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-hydroxy-4'-iodobiphenyl with a generic arylboronic acid. The Suzuki coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds, valued for its high yields and broad functional group tolerance.[1] These characteristics make it a fundamental tool in the synthesis of complex organic molecules, particularly biaryl compounds that are prevalent in pharmaceuticals and material science.[1][2]

The protocol outlined below is based on established Suzuki coupling methodologies and can be adapted for various arylboronic acids to synthesize a diverse range of substituted terphenyl compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-iodine bond to form a Pd(II) complex.[1][3]

-

Transmetalation: The organoboron compound (arylboronic acid), activated by a base, transfers its aryl group to the palladium center, displacing the halide.[1][3][4]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[1][3][5]

A base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[4]

Experimental Protocol